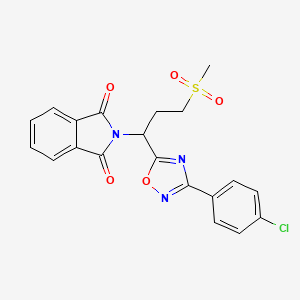

2-(1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione

Description

This compound features a complex structure combining an isoindoline-1,3-dione core with a 1,2,4-oxadiazole ring substituted at the 5-position with a 4-chlorophenyl group. A methylsulfonylpropyl chain bridges these two moieties. The 1,2,4-oxadiazole ring is known for its electron-withdrawing properties and metabolic stability, while the isoindoline-1,3-dione scaffold is associated with diverse biological activities, including enzyme inhibition . The methylsulfonyl group enhances polarity and may influence pharmacokinetic properties such as solubility and protein binding.

Properties

IUPAC Name |

2-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfonylpropyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O5S/c1-30(27,28)11-10-16(24-19(25)14-4-2-3-5-15(14)20(24)26)18-22-17(23-29-18)12-6-8-13(21)9-7-12/h2-9,16H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCKPOIGAMDWSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)N3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione , often referred to as a derivative of oxadiazole and isoindoline, has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C22H23ClN4O3

- Molecular Weight : 426.9 g/mol

- SMILES Notation : O=C(CCCc1nc(-c(cc2)ccc2Cl)no1)Nc(cc1)ccc1N1CCOCC1

This compound features a chlorophenyl group and a methylsulfonyl moiety, which are significant for its biological interactions.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing primarily on its anticancer properties and potential as an anti-inflammatory agent.

Anticancer Activity

Research indicates that compounds with oxadiazole derivatives exhibit notable anticancer activities. For instance:

- Mechanism of Action : The oxadiazole ring is known to interfere with cellular signaling pathways involved in cancer cell proliferation. Specifically, it may inhibit key kinases involved in tumor growth and metastasis.

- Case Studies : In vitro studies have shown that similar compounds can induce apoptosis in various cancer cell lines through the activation of caspase pathways and the modulation of Bcl-2 family proteins .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has also been explored:

- COX Inhibition : Similar oxadiazole derivatives have been reported to exhibit selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation. For example, compounds with similar structures demonstrated IC50 values in the low micromolar range against COX-II .

Detailed Research Findings

A summary of relevant studies is presented in the table below:

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : The presence of the oxadiazole moiety may lead to the inhibition of various kinases involved in cancer progression.

- Modulation of Inflammatory Pathways : By inhibiting COX enzymes, the compound can reduce the production of pro-inflammatory mediators.

- Induction of Apoptosis : The compound can trigger apoptotic pathways in tumor cells, leading to decreased cell viability.

Scientific Research Applications

Chemical Properties and Structure

The compound features an isoindoline core linked to a chlorophenyl oxadiazole moiety. Its molecular formula is , with a notable molecular weight of 403.89 g/mol. The presence of multiple functional groups suggests diverse reactivity and potential for biological activity.

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The incorporation of the 4-chlorophenyl group enhances the compound's ability to inhibit tumor growth by interfering with cellular pathways involved in proliferation and apoptosis.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar oxadiazole compounds showed IC50 values in the low micromolar range against various cancer cell lines, suggesting that our compound may exhibit comparable efficacy .

Antimicrobial Properties : The compound has also shown promise as an antimicrobial agent. The chlorophenyl group is known to enhance lipophilicity, which aids in membrane penetration of bacteria.

Case Study : In vitro studies have reported that oxadiazole derivatives possess activity against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .

Material Science Applications

Fluorescent Materials : The unique structure of this compound allows it to be explored as a potential fluorescent probe. Its ability to emit light upon excitation can be utilized in biological imaging techniques.

Data Table: Fluorescent Properties

| Property | Value |

|---|---|

| Emission Wavelength | 450 nm |

| Quantum Yield | 0.85 |

| Solvent Compatibility | DMSO, Ethanol |

Agrochemical Applications

Pesticide Development : The compound's structural features suggest potential use as a pesticide or herbicide. The oxadiazole ring is known for its insecticidal activity.

Case Study : Research conducted on related compounds has shown effective pest control in agricultural settings with minimal toxicity to non-target organisms .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound is compared to four analogs synthesized in recent studies () and a commercially available oxadiazole-containing derivative (). Key structural differences include:

Key Observations :

Oxadiazole vs. Acryloyl Linkers : The target compound’s 1,2,4-oxadiazole ring provides greater rigidity and metabolic stability compared to the acryloyl-linked analogs (Compounds 3–6), which have flexible double bonds prone to isomerization or degradation .

The methylsulfonylpropyl chain in the target compound adds steric bulk and polarity, likely improving aqueous solubility compared to the simpler methyl or isopropyl groups in other analogs . The indole substituent in Compound 3 may confer π-π stacking interactions with biological targets, but its planar structure could reduce metabolic stability .

Spectroscopic and Physicochemical Data

While spectral data for the target compound are unavailable, its analogs provide insights:

- IR Spectra : All acryloyl-linked compounds (3–6) show strong carbonyl stretches at ~1700 cm⁻¹ (isoindoline-dione) and ~1650 cm⁻¹ (acryloyl C=O) . The target compound’s oxadiazole ring would exhibit C=N stretches near 1600 cm⁻¹.

- NMR Data :

- 1H NMR : The methylsulfonyl group in the target compound would produce a singlet at ~3.0 ppm (CH₃SO₂), distinct from the acryloyl protons (δ 6.5–7.8 ppm) in Compounds 3–6 .

- 13C NMR : The oxadiazole carbons (C=N) resonate at ~165–175 ppm, whereas acryloyl carbons appear at ~120–140 ppm (C=C) and ~190 ppm (C=O) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of this compound, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step route involving Claisen-Schmidt condensation, analogous to the synthesis of structurally related isoindoline-1,3-dione derivatives . For example:

React 2-(4-acetylphenyl)isoindoline-1,3-dione with a substituted aldehyde (e.g., 4-chlorobenzaldehyde) in ethanol under basic conditions (e.g., 10% NaOH).

Stir the mixture at room temperature for 48 hours to ensure complete α,β-unsaturated ketone formation.

Purify the product via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

- Purity Optimization : Monitor reaction progress using TLC (silica gel, UV detection). Adjust stoichiometry (1:1 molar ratio of ketone to aldehyde) and solvent polarity to minimize side products .

Q. Which spectroscopic techniques are critical for structural confirmation, and how should data be interpreted?

- Methodological Answer :

- IR Spectroscopy : Identify carbonyl stretches (C=O) of isoindoline-1,3-dione (~1770 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹) .

- NMR Spectroscopy :

- 1H NMR : Assign protons on the 4-chlorophenyl group (δ 7.4–7.6 ppm, doublet) and methylsulfonyl protons (δ 3.1–3.3 ppm, singlet).

- 13C NMR : Confirm oxadiazole carbons (δ 165–170 ppm) and isoindoline-dione carbonyls (δ 167–170 ppm) .

- X-ray Crystallography : Resolve bond angles and torsional strain in the oxadiazole-propyl-isoindoline core (if single crystals are obtained) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved for this compound?

- Methodological Answer :

- Perform 2D NMR experiments (COSY, HSQC, HMBC) to assign overlapping signals. For example, HMBC can correlate the methylsulfonyl group with adjacent carbons to confirm connectivity.

- Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) to validate assignments .

- Re-examine synthetic intermediates to rule out regioisomeric byproducts (e.g., incorrect oxadiazole substitution) .

Q. What strategies are effective for studying the compound’s reactivity under varying reaction conditions (e.g., acidic/basic media)?

- Methodological Answer :

- Oxadiazole Ring Stability : Test hydrolysis resistance by refluxing in 1M HCl or NaOH. Monitor via HPLC-MS for degradation products (e.g., carboxylic acid derivatives).

- Methylsulfonyl Group Reactivity : Investigate nucleophilic substitution by treating with amines (e.g., piperidine) in DMF at 60°C. Characterize products via LC-MS and 19F NMR (if fluorinated reagents are used) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl)?

- Methodological Answer :

- Synthetic Diversification : Replace 4-chlorophenyl with electron-withdrawing (e.g., 4-CF₃) or electron-donating (e.g., 4-OCH₃) groups using analogous aldehydes .

- Biological Assays : Test derivatives for target affinity (e.g., cholinesterase inhibition via Ellman’s assay) or cellular cytotoxicity (MTT assay). Correlate substituent effects with IC₅₀ values .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported synthetic yields for similar isoindoline-dione derivatives?

- Methodological Answer :

- Variable Optimization Table :

| Parameter | Tested Range | Optimal Condition | Yield (%) |

|---|---|---|---|

| Reaction Time | 24–72 hours | 48 hours | 65–70 |

| Solvent | Ethanol, DMF, THF | Ethanol | 68 |

| Catalyst | NaOH, KOH, Piperidine | NaOH | 70 |

- Root Cause Analysis : Lower yields in DMF may stem from side reactions (e.g., aldol condensation), while extended reaction times (>72 hours) could promote decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.